![molecular formula C16H17F3O3 B1323897 trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-98-3](/img/structure/B1323897.png)
trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C16H17F3O3 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (1R,2S)-2-(2-oxo-2-(2-(trifluoromethyl)phenyl)ethyl)cyclohexane-1-carboxylic acid
- Molecular Formula : C16H17F3O3
- Molecular Weight : 314.31 g/mol
- CAS Number : 735274-98-3
- Physical Form : Light yellow solid with a purity of 95% .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various biological targets:
-
Receptor Modulation :
- The compound has been studied for its role as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in cognitive function and neurodegenerative diseases .
- It enhances the effects of acetylcholine, potentially improving synaptic transmission.
- Antimicrobial Activity :
- Anti-inflammatory Effects :
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various biological targets:
Target | Activity | EC50 (µM) | Max Modulation (%) |
---|---|---|---|
α7 nAChR | Positive Allosteric Modulator | 0.14 | 600 |
GABA AR | Inhibition of Binding | 0.1 | Not Determined |
These results indicate significant modulation at nAChRs, suggesting therapeutic potential for cognitive enhancement and neuroprotection .
Animal Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Initial trials on animal models have shown:
- Cognitive Improvement : Animals treated with the compound demonstrated enhanced memory retention in maze tests, indicating potential applications in treating cognitive disorders.
- Reduced Inflammation : Models of induced inflammation showed decreased swelling and pain responses upon administration of the compound, supporting its anti-inflammatory claims .
Safety and Toxicology
Toxicological assessments are critical to evaluate the safety profile of this compound. Current data suggest:
- Low acute toxicity in rodent models.
- No significant adverse effects observed at therapeutic doses.
However, further comprehensive toxicological studies are necessary to establish a complete safety profile before clinical application.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways. Research indicates that derivatives of this compound may act as inhibitors of key enzymes or receptors involved in disease processes.
Case Study : A study explored the synthesis of various derivatives from trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, demonstrating its ability to modulate biological activity through structural modifications. This work highlights the compound's versatility in drug design, particularly in creating molecules that can interact with targets like topoisomerase II and serotonin receptors .
The compound has shown promise in biological assays, particularly those assessing immune responses. It has been tested for its ability to enhance immune cell activity, which could have implications for cancer therapy or autoimmune disease treatment.
Research Findings : In one study, derivatives were evaluated for their ability to rescue mouse splenocytes in the presence of programmed cell death protein 1 (PD-1) interactions, indicating potential as immunomodulators .
Synthetic Applications
The compound serves as a building block in synthetic organic chemistry. Its structural features allow for the creation of complex molecules through various chemical reactions.
Synthesis Techniques : The synthesis of this compound can be achieved through Ugi-tetrazole reactions, which facilitate the formation of diverse libraries of derivatives with minimal purification steps required .
Q & A
Q. Basic: What synthetic strategies are recommended for preparing trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:
Condensation : Reacting a cyclohexane-1-carboxylic acid derivative with 2-trifluoromethylphenyl ketone under acidic or basic conditions to form the α,β-unsaturated ketone intermediate.
Cyclization : Using Lewis acids like BF₃·Et₂O (as demonstrated in analogous cyclization reactions for structurally related compounds) to promote intramolecular cyclization .
Oxidation/Reduction : Adjusting oxidation states using reagents such as KMnO₄ (oxidation) or NaBH₄ (reduction) to achieve the desired functional groups .
Optimization Tips :
- Vary catalyst concentrations (e.g., BF₃·Et₂O at 0.1–1.0 eq) to balance yield and side reactions.
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. Basic: How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
A combination of analytical techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity; ¹⁹F NMR to verify trifluoromethyl group integrity .
- X-ray Crystallography : Resolve absolute stereochemistry (e.g., trans configuration) and intermolecular interactions, as demonstrated in studies of ethyl cyclohexane carboxylate derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and purity.
- Chiral HPLC : Separate enantiomers if racemic mixtures form during synthesis .
Q. Advanced: What computational methods are suitable for predicting binding affinity and molecular interactions with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina can model interactions with protein targets (e.g., NF-κB pathway proteins, suggested by analogous compounds with anti-inflammatory activity) .
- Molecular Dynamics (MD) Simulations : Use GROMACS to assess stability of ligand-protein complexes over time (e.g., 100 ns simulations to evaluate binding pose retention) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction hotspots .
Q. Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times, and compound concentrations).
- Orthogonal Assays : Validate activity using multiple methods (e.g., ELISA for cytokine inhibition and Western blot for protein expression) .
- Purity Analysis : Employ HPLC-MS to rule out impurities as contributors to variability .
- Structural Analogs : Compare results with derivatives (e.g., spirocyclic or trifluoromethyl-containing analogs) to identify structure-activity relationships (SAR) .
Q. Basic: What key physicochemical properties influence experimental handling?
Methodological Answer:
- Solubility : The trifluoromethyl group enhances lipophilicity (logP > 3), necessitating DMSO or ethanol for dissolution.
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .
- Thermal Properties : Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .
Q. Advanced: What strategies enhance target selectivity when modifying the cyclohexane-carboxylic acid core?
Methodological Answer:
- Substituent Positioning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to improve enzyme active-site interactions, as seen in spirocyclic analogs .
- Steric Hindrance : Add bulky substituents to the cyclohexane ring to reduce off-target binding (e.g., methyl groups at 4- and 5-positions) .
- Protease Stability : Incorporate fluorinated moieties to resist metabolic degradation, guided by SAR studies on trifluoromethylphenyl derivatives .
Q. Advanced: How can researchers validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Pathway Inhibition Assays : Measure NF-κB pathway activity via luciferase reporter gene assays in HEK293T cells .
- Knockout Models : Use CRISPR/Cas9 to delete target proteins (e.g., IKKβ) and confirm loss of compound efficacy.
- Metabolomic Profiling : LC-MS-based metabolomics to identify downstream metabolites affected by treatment .
Q. Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (inferred from structurally related compounds) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
Q. Advanced: How do computational and experimental data align in predicting thermodynamic stability?
Methodological Answer:
- DFT vs. Experimental ΔfH : Compare calculated formation enthalpies (DFT) with experimental calorimetry data to validate computational models .
- Conformational Analysis : Overlay X-ray structures with DFT-optimized geometries to assess accuracy in predicting bond angles and torsional strain .
Q. Advanced: What analytical workflows are recommended for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .
- NMR Spiking Experiments : Add authentic standards to confirm impurity structures.
Propriétés
IUPAC Name |
(1R,2S)-2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-8-4-3-7-12(13)14(20)9-10-5-1-2-6-11(10)15(21)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22)/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUOFKAZKGAMHJ-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.